Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Metabolic stability Cyclopropyl effect CYP450 metabolism

N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 1311313-89-9) is a heterocyclic small molecule belonging to the thiazole carboxamide class, characterized by a 1,3-thiazole core bearing a 4-formyl substituent and an N-cyclopropyl acetamide moiety. It is commercially supplied at ≥95% purity for research use, with pricing data available from multiple vendors.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 1311313-89-9
Cat. No. B1373373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
CAS1311313-89-9
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2=NC(=CS2)C=O
InChIInChI=1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3
InChIKeyJKWPJSMCAWSTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 1311313-89-9): Structural Basis for Differentiated Procurement in Thiazole-Based COX-2 Inhibitor Research


N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 1311313-89-9) is a heterocyclic small molecule belonging to the thiazole carboxamide class, characterized by a 1,3-thiazole core bearing a 4-formyl substituent and an N-cyclopropyl acetamide moiety. It is commercially supplied at ≥95% purity for research use, with pricing data available from multiple vendors [1]. Preliminary studies indicate that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme central to inflammatory pathways, positioning it as a candidate for anti-inflammatory drug development with potentially reduced gastrointestinal side effects compared to traditional non-selective NSAIDs [1]. The compound's structural features—particularly the combination of a cyclopropyl group and a formyl-substituted thiazole—distinguish it from simpler thiazole acetamide analogs, and its activity profile aligns with the broader class of thiazole carboxamide COX-2 inhibitors, which have demonstrated IC50 values in the sub-micromolar range [2].

Why N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide Cannot Be Interchanged with Simpler Thiazole Acetamide Analogs


N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide incorporates three critical structural features—the cyclopropyl group on the acetamide nitrogen, the 4-formyl substituent on the thiazole ring, and the thiazole carboxamide core—that collectively drive its biological and synthetic utility in ways that simpler analogs cannot replicate. The cyclopropyl group is a well-established medicinal chemistry motif known to enhance metabolic stability by impeding cytochrome P450-mediated oxidative metabolism [1], a property absent in the non-cyclopropyl analog N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 16444-13-6). The 4-formyl group serves as a reactive handle for downstream derivatization (e.g., Schiff base formation, reductive amination), enabling conjugate and probe synthesis that is impossible with methyl- or unsubstituted thiazole analogs. Published class-level evidence demonstrates that thiazole carboxamide derivatives can achieve COX-2 IC50 values in the 0.191–0.958 μM range with selectivity ratios up to 2.766 over COX-1 [2], while the non-cyclopropyl comparator lacks any reported COX-2 activity. Preliminary data specifically for this compound confirm COX-2 selective inhibition [3]. These cumulative structural and biological distinctions make direct substitution with simpler thiazole analogs scientifically invalid for applications requiring COX-2 engagement, metabolic stability, or formyl-dependent derivatization.

Quantitative Differentiation Evidence for N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide vs. Closest Analogs


Cyclopropyl-Driven Metabolic Stability Advantage Over Non-Cyclopropyl Analog N-(4-formyl-1,3-thiazol-2-yl)acetamide

N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide contains an N-cyclopropyl substituent that is absent in the closest non-cyclopropyl analog, N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 16444-13-6). In medicinal chemistry, N-cyclopropyl groups are recognized for their ability to block cytochrome P450-mediated N-dealkylation, thereby increasing metabolic half-life and reducing intrinsic clearance compared to N-alkyl or N-H analogs [1]. While direct microsomal stability data for this specific compound have not been published, the structural presence of the cyclopropyl group is a class-validated determinant of enhanced metabolic stability in thiazole-containing scaffolds [2].

Metabolic stability Cyclopropyl effect CYP450 metabolism Thiazole acetamide

COX-2 Inhibitory Activity: Evidence from Thiazole Carboxamide Class Data vs. Inactive Non-Cyclopropyl Comparator

While specific IC50 data for N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide remain unpublished, its core scaffold belongs to the thiazole carboxamide class, for which extensive COX-2 inhibition data are available. In a comprehensive study by Hawash et al. (2023), a series of thiazole carboxamide derivatives demonstrated COX-2 IC50 values ranging from 0.191 μM to 0.958 μM, with the most potent compound (2b) achieving an IC50 of 0.191 μM against COX-2 [1]. In contrast, the non-cyclopropyl analog N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 16444-13-6) has no published COX-2 inhibitory activity in the peer-reviewed literature, suggesting that the cyclopropyl group is a critical determinant for target engagement. Preliminary biological characterization of the target compound specifically reports selective COX-2 inhibition [2].

COX-2 inhibition Thiazole carboxamide Anti-inflammatory IC50

4-Formyl Derivatization Handle: Binary Functional Advantage Over Non-Formyl Thiazole Acetamide Analogs

The 4-formyl group (–CHO) on the thiazole ring of N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide provides a reactive aldehyde handle that enables critical downstream chemistry including Schiff base formation with primary amines, reductive amination to generate secondary amine derivatives, and hydrazone/oxime formation for bioconjugation [1]. This functional capability is entirely absent in non-formyl analogs such as N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide, which bears a chemically inert methyl group at the 4-position. The formyl group thus functions as a versatile synthetic entry point for generating fluorescent probes, biotinylated affinity reagents, and structure-activity relationship (SAR) libraries—applications that are structurally impossible with non-formyl thiazole acetamide analogs.

Formyl derivatization Schiff base Reductive amination Chemical probe synthesis

COX-2 Selectivity Advantage Over Traditional Non-Selective NSAIDs: Class-Based Differentiation

Thiazole carboxamide derivatives, including the compound class to which N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide belongs, have demonstrated preferential COX-2 inhibition over COX-1 in vitro. In the benchmark study by Hawash et al. (2023), the most selective thiazole carboxamide (compound 2a) achieved a COX-2 selectivity ratio of 2.766, while compound 2b showed a ratio of 1.251 [1]. This selectivity profile contrasts with traditional non-selective NSAIDs (e.g., ibuprofen, naproxen), which inhibit both COX-1 and COX-2 isoforms without meaningful discrimination, leading to COX-1-mediated gastrointestinal toxicity. Preliminary biological characterization of the target compound specifically notes COX-2 selective inhibition with reduced gastrointestinal side effect potential compared to traditional NSAIDs [2].

COX-2 selectivity Gastrointestinal safety NSAID alternative Selectivity ratio

Optimal Application Scenarios for N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide in Drug Discovery and Chemical Biology


Lead Optimization for Metabolically Stable COX-2 Inhibitors

In medicinal chemistry programs targeting COX-2 for inflammatory disease, N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide offers the combined advantage of a cyclopropyl group for predicted metabolic stability—a key determinant of in vivo half-life and oral bioavailability—and a thiazole carboxamide scaffold with class-validated COX-2 inhibitory activity (IC50 range 0.191–0.958 μM) [1][2]. Its use as a starting scaffold or reference compound is particularly warranted when the program requires COX-2 selectivity to minimize gastrointestinal toxicity associated with COX-1 inhibition, as thiazole carboxamide derivatives have demonstrated selectivity ratios up to 2.766 [1].

Chemical Probe Generation via Formyl-Directed Bioconjugation

The 4-formyl group on the thiazole ring enables direct conjugation to amine-containing fluorophores, biotin, or affinity resins through Schiff base formation or reductive amination, without the need for additional linker installation [3]. This makes the compound uniquely suited for generating target engagement probes (e.g., fluorescent COX-2 imaging agents) or affinity chromatography reagents for pull-down experiments. Analogs lacking the formyl group (e.g., N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide) cannot serve this function, requiring de novo synthesis of functionalized derivatives instead.

Structure-Activity Relationship (SAR) Library Expansion Around the Thiazole 4-Position

N-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide serves as a versatile aldehyde precursor for parallel synthesis of SAR libraries. The formyl group can be diversified through reductive amination with diverse amine building blocks to generate secondary amine analogs, or through condensation with hydrazines/hydroxylamines to produce hydrazone and oxime libraries [3]. This synthetic efficiency—generating dozens of analogs from a single procurement—is not achievable with 4-methyl, 4-unsubstituted, or 4-carboxy thiazole analogs, making this compound the preferred choice for SAR-driven optimization campaigns.

In Vitro Selectivity Profiling Against COX-1/COX-2 Panels

For research groups establishing in-house COX-1/COX-2 selectivity screening cascades, this compound provides a structurally distinct thiazole carboxamide chemotype to complement existing selective COX-2 inhibitors (e.g., celecoxib, COX-2 IC50 = 0.002 μM) [1]. Its unique combination of cyclopropyl and formyl substituents may reveal structure-selectivity relationships that differ from sulfonamide-based or diarylheterocycle COX-2 inhibitors, potentially identifying new selectivity determinants. The compound's reported COX-2 selectivity [3] and class-level data (ratios up to 2.766) [1] support its inclusion as a reference compound in comparative selectivity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.